molecular formula C13H16FNO4 B593668 (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid CAS No. 138343-92-7

(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid

Cat. No.: B593668
CAS No.: 138343-92-7
M. Wt: 269.272
InChI Key: IUYMOIVIBVDNGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a fluorine atom on a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid typically involves the following steps:

    Protection of the amine group: The amine group on the phenyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Introduction of the fluorine atom: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

    Formation of the acetic acid moiety: The acetic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the Boc-protected amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Tert-butoxycarbonylamino-phenyl)-acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    (2-Amino-6-fluoro-phenyl)-acetic acid: Lacks the Boc protection, making it more reactive but less stable.

    (2-Tert-butoxycarbonylamino-phenyl)-propionic acid: Has a propionic acid moiety instead of acetic acid, which may influence its chemical properties.

Uniqueness

The presence of both the Boc-protected amine group and the fluorine atom on the phenyl ring makes (2-Tert-butoxycarbonylamino-6-fluoro-phenyl)-acetic acid unique

Properties

IUPAC Name

2-[2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10-6-4-5-9(14)8(10)7-11(16)17/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMOOFXQMAAXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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